1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
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Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a complex organic compound that features a combination of piperidine, chlorophenyl, and triazolopyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group. The triazolopyridazine moiety is then synthesized and attached to the piperidine derivative. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazolopyridazine moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(methoxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
- 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(ethoxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
Uniqueness
The uniqueness of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26ClN5O3 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C22H26ClN5O3/c1-15(2)31-20-9-7-18-24-25-19(28(18)26-20)8-10-21(29)27-13-11-22(30,12-14-27)16-3-5-17(23)6-4-16/h3-7,9,15,30H,8,10-14H2,1-2H3 |
InChI Key |
WMMQLNOAPRKUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C=C1 |
Origin of Product |
United States |
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